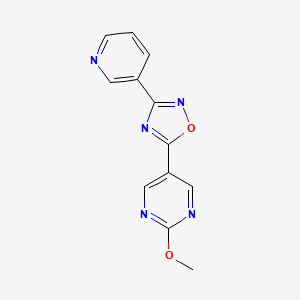
5-(2-Methoxypyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Methoxypyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring of two nitrogen atoms and four carbon atoms, with various substituents .
Molecular Structure Analysis
The molecular structure of “5-(2-Methoxypyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole” is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a pyridin-3-yl group at the 5-position . The pyrimidine ring is further linked to an oxadiazole ring .Applications De Recherche Scientifique
Organic Electronics Applications
A study by Wang et al. (2001) delved into the development of pyridine- and oxadiazole-containing materials, specifically focusing on their utility as hole-blocking materials in organic light-emitting diodes (OLEDs). The research highlighted the synthesis and structural analysis of these compounds, demonstrating their effectiveness in improving the efficiency of OLEDs through enhanced electron-injection/hole-blocking layers. This advancement underscores the compound's potential in enhancing the performance of electronic devices (Wang et al., 2001).
Antimicrobial and Anticancer Activities
Shaikh and Meshram (2016) synthesized novel derivatives of 1,3,4-oxadiazole, exhibiting significant anti-inflammatory, anthelmintic, and antibacterial properties. This research illustrates the compound's broad-spectrum biomedical applications, highlighting its potential in developing new therapeutic agents (Shaikh & Meshram, 2016).
Krolenko et al. (2016) further explored the antimicrobial properties of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, providing insights into their structural activity relationships and their strong antimicrobial effects, offering a foundation for future antimicrobial agent development (Krolenko et al., 2016).
Herbicidal Activity
Tajik and Dadras (2011) reported on the synthesis of novel 1,3,4-oxadiazole derivatives with a specific focus on their herbicidal activity against graminaceous plants. Their findings suggest that these compounds can serve as effective herbicides, showcasing the chemical's utility in agricultural applications (Tajik & Dadras, 2011).
Orientations Futures
The future directions for research on “5-(2-Methoxypyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Additionally, its physical and chemical properties and safety profile could be further investigated. These investigations could facilitate the development of more potent and effective chemical entities .
Propriétés
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c1-18-12-14-6-9(7-15-12)11-16-10(17-19-11)8-3-2-4-13-5-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEJRQYQZHJURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxypyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

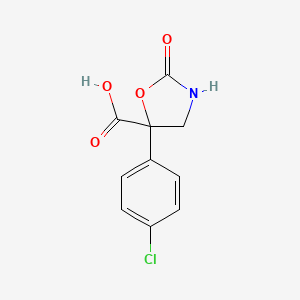
![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)
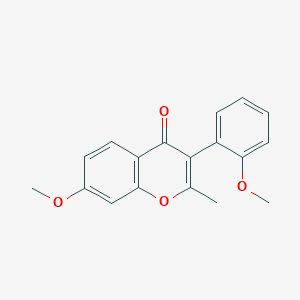
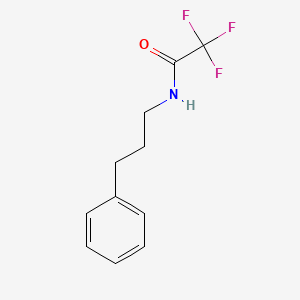

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)
![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)

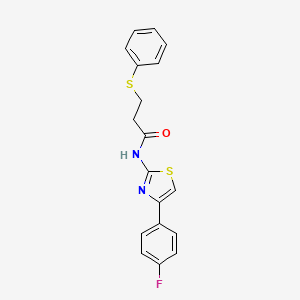
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)
![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)
![butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2610755.png)

![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)